4,4'-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile)
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Overview
Description
4,4’-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile) is an organic compound with the molecular formula C20H18Br2N2O2. It is characterized by the presence of two bromobenzonitrile groups connected by a hexane-1,6-diylbis(oxy) linker. This compound is notable for its applications in various scientific fields due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 4,4’-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile) typically involves the reaction of 1,6-dibromohexane with 4-cyanophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and improve yield .
Chemical Reactions Analysis
4,4’-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives
Scientific Research Applications
4,4’-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile) involves its interaction with molecular targets through its functional groups. The bromobenzonitrile moieties can interact with various enzymes and receptors, leading to changes in their activity. The hexane-1,6-diylbis(oxy) linker provides flexibility and spatial arrangement, allowing the compound to fit into specific binding sites .
Comparison with Similar Compounds
4,4’-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile) can be compared with other similar compounds such as:
4,4’-(Hexane-1,6-diylbis(oxy))bisbenzonitrile: This compound lacks the bromine atoms, which can significantly alter its reactivity and applications.
N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]: This compound has different functional groups, leading to distinct chemical and biological properties
These comparisons highlight the unique features of 4,4’-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile), such as its bromine atoms and specific linker structure, which contribute to its distinct reactivity and applications.
Properties
CAS No. |
65693-92-7 |
---|---|
Molecular Formula |
C20H18Br2N2O2 |
Molecular Weight |
478.2 g/mol |
IUPAC Name |
3-bromo-4-[6-(2-bromo-4-cyanophenoxy)hexoxy]benzonitrile |
InChI |
InChI=1S/C20H18Br2N2O2/c21-17-11-15(13-23)5-7-19(17)25-9-3-1-2-4-10-26-20-8-6-16(14-24)12-18(20)22/h5-8,11-12H,1-4,9-10H2 |
InChI Key |
VDHFAPUSOGNRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OCCCCCCOC2=C(C=C(C=C2)C#N)Br |
Origin of Product |
United States |
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